Cyanamide hydrate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
CH4N2O |
|---|---|
Molecular Weight |
60.056 g/mol |
IUPAC Name |
cyanamide;hydrate |
InChI |
InChI=1S/CH2N2.H2O/c2-1-3;/h2H2;1H2 |
InChI Key |
NJKCXLDGDRHSMV-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)N.O |
Origin of Product |
United States |
Synthetic Methodologies and Industrial Production of Cyanamide
Historical and Modern Industrial Syntheses of Cyanamide (B42294)
The large-scale production of cyanamide has been a cornerstone of the chemical industry for over a century, evolving from early high-temperature processes to more refined, modern techniques.
Production from Calcium Cyanamide: Hydrolysis and Decomposition Pathways
The traditional and most significant industrial method for producing cyanamide begins with calcium cyanamide (CaCN₂). wikipedia.orgchemicalbook.com This process, known as the Frank-Caro process, was developed in the late 19th century and involves the nitrogenation of calcium carbide (CaC₂) at high temperatures (approximately 1000°C). wikipedia.orgatamanchemicals.comtjtywh.com
Once calcium cyanamide is produced, it is converted to cyanamide through hydrolysis. This is typically achieved by treating a slurry of calcium cyanamide with carbon dioxide and water. wikipedia.orgatamanchemicals.com The carbon dioxide facilitates the precipitation of calcium carbonate (CaCO₃), leaving an aqueous solution of cyanamide. wikipedia.orggoogle.com
This conversion is conducted in slurries, and for this reason, most commercial cyanamide is sold as an aqueous solution. wikipedia.orgatamanchemicals.com The process is carefully controlled to prevent the further hydrolysis of cyanamide to urea (B33335). mdpi.com The resulting cyanamide solution is often stabilized by the addition of a buffer, such as monosodium phosphate, to prevent self-condensation, particularly in alkaline conditions. wikipedia.org
Table 1: Industrial Production of Cyanamide from Calcium Cyanamide
| Step | Reactants | Products | Key Conditions |
|---|---|---|---|
| Frank-Caro Process | Calcium carbide (CaC₂), Nitrogen (N₂) | Calcium cyanamide (CaCN₂), Carbon (C) | ~1000°C chemicalbook.comwikipedia.orgatamanchemicals.com |
Advanced Industrial Routes for Cyanamide Synthesis
While the calcium cyanamide route remains prevalent, other industrial methods have been developed. One such method involves reacting urea with a dehydrating agent at elevated temperatures. google.com For instance, reacting urea and calcium oxide in a 3:1 molar ratio at approximately 300°C, followed by heating to 700°C, can produce graphite-free calcium cyanamide, which can then be hydrolyzed. google.com This process offers the advantage of potentially recycling the ammonia (B1221849) and carbon dioxide byproducts to regenerate urea. google.com
Another advanced route involves the direct synthesis from urea, which can be dehydrated to form cyanamide. wikipedia.orgscispace.com However, this direct dehydration can be challenging and often requires specific catalysts or reaction conditions to prevent the formation of byproducts. scispace.com
Laboratory-Scale Synthetic Approaches to Cyanamides
In a laboratory setting, a wider array of methods is available for the synthesis of cyanamide and its derivatives (substituted cyanamides). These methods offer greater flexibility and are suitable for producing smaller quantities of specific cyanamide compounds.
N-Cyanation Reactions of Amines
The most common laboratory method for synthesizing disubstituted cyanamides is the electrophilic N-cyanation of secondary amines. mdpi.comrsc.org This involves reacting a secondary amine with a cyanating agent. Cyanogen (B1215507) bromide (BrCN) has traditionally been the most common reagent for this purpose. mdpi.comcardiff.ac.uk
However, due to the high toxicity of cyanogen halides, alternative cyanating agents have been developed. cardiff.ac.ukorganic-chemistry.org These include reagents like 1-cyano-1,2-benziodoxol-3(1H)-one (CBX) and thiocyanoimidazolium salts, which are considered less toxic and safer to handle. mdpi.comresearchgate.net Another approach involves the in-situ generation of an electrophilic cyanating species from less hazardous precursors, such as the oxidation of trimethylsilyl (B98337) cyanide with bleach. organic-chemistry.org
Table 2: Selected Reagents for N-Cyanation of Amines
| Cyanating Agent | Precursors/Reactants | Notes |
|---|---|---|
| Cyanogen Bromide (BrCN) | Secondary Amine | Highly effective but very toxic mdpi.comcardiff.ac.uk |
| 1-Cyano-1,2-benziodoxol-3(1H)-one (CBX) | Secondary Amine | Stable, less toxic alternative researchgate.net |
| N-Chlorosuccinimide and Zn(CN)₂ | Primary or Secondary Amine | Avoids direct handling of cyanogen halides organic-chemistry.org |
Synthesis via Thiourea (B124793) Dehydrosulfurization and Urea Hydration
Cyanamides can also be prepared from thioureas and ureas. The dehydrosulfurization of thioureas is a well-established method. wikipedia.orgrsc.org This transformation can be achieved using various reagents, including iodine (I₂) in the presence of a base like triethylamine. jst.go.jpjst.go.jp This method is effective for producing a range of cyanamides from their corresponding thioureas. jst.go.jpjst.go.jp
Similarly, the dehydration of ureas can yield cyanamides. wikipedia.orgrsc.org This reaction is often facilitated by dehydrating agents such as benzenesulfonyl chloride or triphenylphosphine (B44618) dibromide. cardiff.ac.uk For example, N,N-bis(4-methoxyphenyl)urea can be converted to the corresponding cyanamide using benzenesulfonyl chloride. cardiff.ac.uk The direct dehydration of urea itself to cyanamide has also been reported by heating it with metallic sodium. scispace.com
Transformations from Isocyanates, Isocyanides, and Isothiocyanates
Isocyanates, isocyanides, and isothiocyanates serve as versatile starting materials for the synthesis of cyanamides through various chemical transformations.
Isocyanates: Can be converted to cyanamides through deoxygenation. cardiff.ac.uk Sodium bis(trimethylsilyl)amide has been used as a deoxygenating agent to transform alkyl, acyl, and aryl isocyanates into their corresponding cyanamides in good yields at room temperature. cardiff.ac.ukresearchgate.net Another approach involves the direct addition of a nitrile anion to isocyanates to form cyanoformamides. univie.ac.atunimi.it
Isocyanides: Can be transformed into cyanamides through palladium-catalyzed reactions. acs.orgnih.gov For example, a three-component coupling of isocyanides, allyl carbonate, and trimethylsilyl azide, catalyzed by palladium, yields allyl cyanamides. acs.orgnih.gov Gold-catalyzed reactions of isocyanides with hydrazoic acid (generated in situ) can also produce cyanamides. nih.gov
Isothiocyanates: Can be converted to cyanamides via desulfurization. researchgate.netias.ac.in An iron-mediated method has been developed for the synthesis of substituted cyanamides from isothiocyanates under mild conditions. ias.ac.in Isothiocyanates can also be converted to thioureas in situ, which are then desulfurized to yield cyanamides. researchgate.netsemanticscholar.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Allyl carbonate |
| Ammonia |
| Benzenesulfonyl chloride |
| Calcium carbide |
| Calcium carbonate |
| Calcium cyanamide |
| Calcium oxide |
| Carbon dioxide |
| Cyanamide |
| Cyanogen bromide |
| 1-Cyano-1,2-benziodoxol-3(1H)-one (CBX) |
| Hydrazoic acid |
| Iodine |
| Isocyanate |
| Isocyanide |
| Isothiocyanate |
| N,N-bis(4-methoxyphenyl)urea |
| N-Chlorosuccinimide |
| Nitrogen |
| Monosodium phosphate |
| Sodium bis(trimethylsilyl)amide |
| Thiocyanoimidazolium salt |
| Thiourea |
| Triethylamine |
| Trimethylsilyl cyanide |
| Triphenylphosphine dibromide |
| Urea |
| Water |
Green and Sustainable Synthetic Strategies
The pursuit of green and sustainable chemistry has led to significant research into more environmentally benign and efficient methods for producing cyanamide, moving away from energy-intensive traditional processes. These strategies focus on reducing energy consumption, minimizing hazardous waste, and utilizing renewable or less toxic starting materials. Key areas of development include the optimization of existing industrial methods, the exploration of electrochemical routes, and the use of novel catalysts and reagents.
Optimization of Traditional Industrial Processes
The conventional method for industrial-scale cyanamide production is the Frank-Caro process, which involves the high-temperature reaction of calcium carbide with nitrogen gas. alzchem.comcardiff.ac.uk This process is notably energy-intensive, requiring temperatures exceeding 1,000°C. alzchem.com Efforts to enhance the sustainability of this method have focused on improving efficiency and reducing its environmental footprint.
One significant strategy is the implementation of heat integration design. A comparative analysis of various cyanamide production processes revealed that optimizing the calcium carbide process through heat integration can make it the most economically feasible method, with a potential profit of $1584.17 per ton of cyanamide. figshare.com Continuous investment and process improvements have also led to more modern, efficient, and environmentally friendly manufacturing, including reductions in emissions like ammonia. alzchem.com For instance, one plant successfully cut ammonia emissions by over 80% between 1989 and 2000. alzchem.com
An alternative industrial route, the CO/NH₃ process, is presented as a more environmentally friendly option. figshare.com Although currently less economical than the optimized calcium carbide method, this process boasts the lowest energy consumption (17.19 GJ/t-NH₂CN) and the lowest CO₂ emissions (4.637 t/t-NH₂CN) when designed with heat integration. figshare.com This makes it a considerable alternative as environmental regulations become more stringent. figshare.com
Table 1: Comparison of Industrial Cyanamide Production Processes with Heat Integration
| Process Metric | Calcium Carbide Process | CO/NH₃ Process |
| Economic Profit | $1584.17 /t-NH₂CN | Data not available |
| Energy Consumption | Data not available | 17.19 GJ/t-NH₂CN |
| CO₂ Emissions | Data not available | 4.637 t/t-NH₂CN |
| Data sourced from a 2023 comparative analysis of different cyanamide production processes. figshare.com |
Electrochemical Synthesis
Electrochemical methods represent a promising frontier for the green synthesis of cyanamides. These techniques often operate under mild, room-temperature conditions, use electricity as a clean driving force, and can avoid the need for harsh chemical oxidants. rsc.orgnih.govgoogle.com
One approach involves the direct electrochemical oxidation of a sulfide (B99878) at a carbon electrode in the presence of cyanamide to produce N-cyanosulfilimines. nih.gov This method is notable for not requiring a strong base or an external oxidant, and it generates hydrogen gas as a harmless and useful byproduct at the cathode. nih.gov Another innovative electrochemical strategy enables the N-cyanation of secondary amines using trimethylsilylcyanide (TMSCN) as a low-cost, green cyano source and electricity as a pollution-free driver. google.com This process is highly efficient and tolerates a wide variety of functional groups. google.com
Electrosynthesis has also been successfully employed to create more complex heterocyclic structures using cyanamide as a key building block. For example, an eco-friendly method has been developed for synthesizing 5-amine-1,2,4-triazole derivatives through the electrochemical cycloaddition of hydrazones with cyanamide, using KI as both a catalyst and an electrolyte in an undivided cell. rsc.orgresearchgate.net These electrochemical processes are often scalable and sustainable, offering an appealing alternative to traditional synthetic routes. acs.orgacs.org
Table 2: Features of Selected Green Synthetic Strategies for Cyanamides
| Strategy | Key Features | Advantages |
| Optimized Frank-Caro Process | Heat integration design; emission reduction technologies. alzchem.comfigshare.com | High economic feasibility; reduced environmental impact compared to the traditional process. alzchem.comfigshare.com |
| CO/NH₃ Process | Utilizes carbon monoxide and ammonia; designed with heat integration. figshare.com | Lowest energy consumption and CO₂ emissions among compared industrial methods. figshare.com |
| Electrochemical Synthesis | Uses electricity as a clean reagent; mild reaction conditions; avoids harsh oxidants. nih.govgoogle.com | High efficiency; scalability; generation of harmless byproducts (e.g., H₂); wide substrate scope. nih.govgoogle.comacs.org |
| Alternative Cyanating Agents | Use of trichloroacetonitrile (B146778) as a less toxic cyano source. cardiff.ac.uk | Avoids highly toxic and hazardous reagents like cyanogen bromide. cardiff.ac.uk |
Biocatalytic and Novel Reagent Strategies
While direct biocatalytic synthesis of cyanamide hydrate (B1144303) is not widely established, related research points to the potential of enzymes in nitrile production, which could pave the way for future developments. For instance, researchers have developed a cyanide-free, two-step enzymatic cascade to produce nitriles from carboxylic acids at room temperature, significantly reducing energy use and harmful waste. tugraz.at This process uses carboxylate reductase and aldoxime dehydratase to convert carboxylic acids into nitriles. tugraz.at The hydration of cyanamide to urea is also known to be catalyzed by enzymes like carbonic anhydrase II. researchgate.net
In laboratory-scale synthesis of cyanamide derivatives, a key green strategy is the replacement of highly toxic reagents. Historically, the most common method for preparing disubstituted cyanamides involved the reaction of secondary amines with cyanogen bromide (BrCN), a highly toxic and hazardous compound. cardiff.ac.ukmdpi.com Modern research has focused on developing safer alternatives. One such method employs trichloroacetonitrile as a less toxic and more safely handled cyano source in a simple one-pot procedure. cardiff.ac.uk
Reaction Mechanisms and Kinetics of Cyanamide Hydration
Non-Catalyzed Hydration of Cyanamide (B42294) to Urea (B33335)
H₂NCN + H₂O → (NH₂)₂CO patsnap.com
This reaction involves the addition of a water molecule across the carbon-nitrogen triple bond of the nitrile group in cyanamide. While the reaction can occur spontaneously, it is generally slow under neutral conditions. The rate of this hydrolysis is significantly influenced by the pH of the solution. The process is accelerated under acidic or alkaline conditions cardiff.ac.ukresearchgate.net. In acidic solutions, protonation of the nitrile nitrogen makes the carbon atom more susceptible to nucleophilic attack by water. Conversely, in alkaline solutions, the hydroxide ion acts as a more potent nucleophile than water, facilitating the attack on the nitrile carbon.
In environmental settings, such as in soil, cyanamide applied as a fertilizer is converted to urea through hydrolysis, after which it can be further broken down into compounds that are readily taken up by plants nih.gov.
Enzymatic Catalysis of Cyanamide Hydration
Certain enzymes can catalyze the hydration of cyanamide with remarkable efficiency and specificity. These biocatalysts provide alternative reaction pathways with lower activation energies, leading to significantly accelerated reaction rates compared to the non-catalyzed process.
Human carbonic anhydrases (hCA), particularly isozymes I and II, are zinc-containing metalloenzymes that have been shown to catalyze the hydration of cyanamide to urea. While the primary physiological role of hCA is the rapid interconversion of carbon dioxide and bicarbonate, its active site can accommodate and act upon other small molecules like cyanamide nih.govuniprot.org.
X-ray crystallography studies have provided detailed snapshots of the interaction between human carbonic anhydrase II (hCA II) and cyanamide, offering crucial insights into the catalytic mechanism. Cryocrystallographic techniques have revealed the formation of two distinct adducts within the enzyme's active site Current time information in Glasgow, GB.nih.gov.
Binary hCA II-Cyanamide Complex : In this high-occupancy form, the cyanamide molecule directly binds to the catalytic zinc ion (Zn²⁺), displacing the zinc-bound hydroxide ion that is characteristic of the native enzyme. The tetrahedral geometry around the zinc ion is maintained in this complex. This form is considered a nonproductive binding mode Current time information in Glasgow, GB.nih.gov.
Ternary hCA II-Cyanamide-Water Complex : In a second, low-occupancy form, a water molecule approaches the zinc ion, which is still bound to cyanamide. This results in a five-coordinate adduct. This ternary complex is believed to represent an intermediate state in the catalytic reaction, poised for the nucleophilic attack of the water molecule on the zinc-activated cyanamide substrate Current time information in Glasgow, GB.nih.gov.
Further crystallographic analysis of hCA II crystals soaked in cyanamide solutions for extended periods shows the final product, urea, directly coordinated to the active site Zn²⁺ ion through a protonated nitrogen atom. The bound urea molecule is further stabilized by a network of hydrogen bonds with active site residues, including Thr199 and Thr200, and several water molecules nih.gov.
Kinetic studies have demonstrated that cyanamide is a poor substrate for carbonic anhydrase but also functions as an inhibitor of the enzyme's other activities Current time information in Glasgow, GB.. When tested against the esterase activity of hCA using 4-nitrophenyl acetate as a substrate, cyanamide acts as a weak, non-competitive inhibitor cardiff.ac.uknih.gov.
The product of the hydration reaction, urea, is a tight-binding inhibitor of both hCA I and hCA II. It exhibits very slow binding kinetics, suggesting a strong interaction with the enzyme's active site once formed nih.gov. This product inhibition implies that cyanamide can be considered a suicide substrate, where the enzyme converts the substrate into a potent inhibitor that remains tightly bound, thereby inactivating the enzyme nih.gov.
| Isozyme | Inhibition Constant (Kᵢ) | Inhibition Type |
|---|---|---|
| hCA I | 238 ± 9 mM | Non-competitive |
| hCA II | 61 ± 3 mM | Non-competitive |
While cyanamide is isoelectronic with carbon dioxide (CO₂), the primary physiological substrate of carbonic anhydrase, there are significant differences in how the enzyme processes these two molecules nih.govuniprot.org.
Binding Mode : Crystallographic studies indicate that cyanamide and CO₂ have different binding modes within the active site of carbonic anhydrase Current time information in Glasgow, GB..
Catalytic Mechanism : The generally accepted mechanism for CO₂ hydration involves a nucleophilic attack by a zinc-bound hydroxide ion on the CO₂ molecule uniprot.org. In contrast, structural evidence for cyanamide hydration suggests a mechanism where a water molecule, not a hydroxide ion, performs the nucleophilic attack on the zinc-activated cyanamide in a five-coordinate intermediate state. This suggests that the enzyme may adopt different catalytic mechanisms depending on the chemical properties of the substrate Current time information in Glasgow, GB.nih.gov.
Reaction Rate : The conversion of cyanamide to urea by carbonic anhydrase is a very slow reaction compared to the extremely rapid, diffusion-limited rate of CO₂ hydration uniprot.org.
These differences highlight the catalytic promiscuity of carbonic anhydrase, as well as its high degree of specialization for its primary physiological reaction.
Beyond human enzymes, specific microbial enzymes have been identified that efficiently catalyze the hydration of cyanamide. A prominent example is the cyanamide hydratase from the soil fungus Myrothecium verrucaria (also known as Albifimbria verrucaria) nih.govnih.gov.
This enzyme, classified as cyanamide hydratase (EC 4.2.1.69) , is highly specific for the conversion of cyanamide to urea nih.govuniprot.orgenzyme-database.org. The enzyme is induced when the fungus is grown on cyanamide as its sole nitrogen source nih.govnih.gov. It is a zinc-containing metalloenzyme composed of six identical subunits, each with a molecular weight of approximately 27.7 kDa nih.govnih.gov.
The catalytic activity of cyanamide hydratase from Myrothecium verrucaria is sensitive to various compounds. It is strongly inhibited by agents that react with thiol groups (e.g., silver ions, p-chloromercuribenzoate), metal-chelating agents like EDTA, and molecules that are structurally similar to cyanamide, such as dicyandiamide (B1669379), azide, and cyanate uniprot.org. The enzyme's ability to efficiently and specifically detoxify cyanamide by converting it to the valuable fertilizer urea makes it a subject of interest for biotechnological applications, including the development of transgenic plants resistant to cyanamide uniprot.org.
| Parameter | Value |
|---|---|
| Michaelis Constant (Kₘ) for Cyanamide | 27 mM |
| Optimum pH | 7.7 |
| Optimum Temperature | 55 °C |
Human Carbonic Anhydrase (hCA) Mediated Hydration
Metal-Catalyzed Hydration of Cyanamides
The conversion of cyanamides into the corresponding ureas through hydration is a significant chemical transformation. While this reaction can be promoted by acids or bases, these methods often require harsh conditions and may lead to the formation of byproducts due to the further hydrolysis of the urea product. Consequently, the development of metal-based catalysts that can facilitate this hydration under milder conditions with high selectivity has become a key area of research. Transition metal complexes, particularly those involving ruthenium and osmium, as well as metallic nanoparticles, have emerged as highly effective catalysts for this purpose.
Ruthenium(II) and Osmium(II) Complex Catalysis
Ruthenium(II) and Osmium(II) complexes, particularly those featuring an η⁶-arene ligand in a "piano-stool" geometry, are among the most versatile and efficient catalysts for the hydration of nitriles, including cyanamides. researchgate.net Complexes incorporating phosphinous acid ligands (PR₂OH) have shown remarkable activity, enabling the clean conversion of a wide variety of cyanamides to their corresponding N-substituted ureas in water under neutral conditions and with low catalyst loadings.
The catalytic systems based on [MCl₂(η⁶-p-cymene)(PR₂OH)] (where M = Ru, Os) have demonstrated broad applicability for the hydration of N,N-disubstituted, N-monosubstituted, and unsubstituted cyanamides. researchgate.net The reactions typically proceed smoothly in water as the sole solvent at temperatures ranging from 40-70 °C. researchgate.net
The reactivity of the substrate is influenced by the nature of the substituents on the cyanamide nitrogen. Generally, both aliphatic and aromatic cyanamides are effectively converted to the desired ureas in good to excellent yields. researchgate.net The electronic properties of the substituents on aromatic cyanamides appear to have a limited effect on the reaction's efficiency.
Below is a summary of the catalytic hydration of various cyanamides using a Ruthenium(II)-phosphinous acid complex catalyst.
Table 1: Catalytic Hydration of Representative Cyanamides with [RuCl₂(η⁶-p-cymene)(PMe₂OH)]
Reaction Conditions: 1 mol% catalyst, water as solvent, 70 °C, 2-24h.
| Substrate (Cyanamide) | Product (Urea) | Yield (%) |
|---|---|---|
| N-Cyanopyrrolidine | 1-(Pyrrolidine-1-carbonyl)urea | 98 |
| N-Cyanodibenzylamine | 1,1-Dibenzylurea | 96 |
| N-Cyanodiphenylamine | 1,1-Diphenylurea | 95 |
| N-Benzyl-N-methylcyanamide | 1-Benzyl-1-methylurea | 98 |
| Phenylcyanamide | Phenylurea | 85 |
| 4-Methoxyphenylcyanamide | (4-Methoxyphenyl)urea | 88 |
The mechanism for the hydration of cyanamides catalyzed by Ruthenium(II) and Osmium(II) complexes with phosphinous acid ligands is believed to proceed through a distinct pathway involving intramolecular nucleophilic attack. rsc.orgnih.gov This contrasts with mechanisms where an external water molecule directly attacks the coordinated nitrile.
The proposed catalytic cycle initiates with the coordination of the cyanamide substrate to the metal center, replacing a labile ligand. researchgate.net The key step involves the intramolecular nucleophilic attack of the hydroxyl group of the coordinated phosphinous acid ligand (P-OH) onto the carbon atom of the nitrile group. rsc.orgnih.gov This attack results in the formation of a five-membered metallacyclic intermediate. rsc.orgnih.gov
Subsequently, the metallacycle undergoes hydrolysis. A water molecule attacks the phosphorus atom of the metallacycle, leading to the cleavage of the P-O bond and regeneration of the P-OH group on the ligand. nih.gov This step is followed by the release of the urea product and the regeneration of the active catalytic species, which can then enter a new catalytic cycle. nih.govresearchgate.net This mechanism highlights the cooperative role of the phosphinous acid ligand, which acts as an internal nucleophile, facilitating the hydration process under mild conditions. rsc.org
Nanoparticle-Mediated Catalysis
In addition to molecular complexes, metallic nanoparticles have gained attention as efficient heterogeneous catalysts for cyanamide hydration. Silver nanoparticles (AgNPs), in particular, have been shown to be effective for the synthesis of N-monosubstituted ureas from the corresponding cyanamides in an aqueous medium. nih.gov This approach offers advantages such as simpler work-up procedures and catalyst recyclability.
A significant focus in the field of nanoparticle catalysis is the development of environmentally benign synthesis methods. "Green synthesis" utilizes biological resources, such as plant extracts, which contain phytochemicals like phenols, flavonoids, and alkaloids that can act as both reducing and stabilizing agents. nih.govmdpi.com This approach avoids the use of harsh chemicals, high temperatures, and toxic solvents often associated with conventional synthesis methods. nih.gov
For instance, silver nanoparticles (AgNPs) have been successfully synthesized using an aqueous extract from the leaves of Gongronema latifolium. nih.gov The phytochemicals in the extract reduce silver ions (Ag⁺) to metallic silver (Ag⁰), while also capping the newly formed nanoparticles to prevent their aggregation and ensure stability. mdpi.com These green-synthesized AgNPs have demonstrated high catalytic activity in the hydration of cyanamides to ureas. nih.gov
Table 2: Examples of Plant Extracts Used in Green Synthesis of Nanoparticles for Catalysis
| Plant Source | Type of Nanoparticle | Primary Phytochemicals Involved |
|---|---|---|
| Gongronema latifolium (leaf) | Silver (Ag) | Alkaloids, Flavonoids |
| Myrica gale L. (leaf) | Silver (Ag) | Phenols, Terpenes |
| Green Coffee Bean | Silver (Ag) | Phenolic compounds (Chlorogenic acid) |
| Carica papaya (leaf) | Zinc Oxide (ZnO) | Papain, Phenols, Flavonoids |
Hydration of Cyanamides with Water Surrogates
An alternative strategy for the hydration of cyanamides is "transfer hydration," which employs a water surrogate instead of water itself. researchgate.net This method can be advantageous in specific contexts, such as when dealing with substrates that are sensitive to water or when precise control over the reaction is required.
Theoretical and Computational Investigations of Cyanamide Hydration and Reactivity
Quantum Chemical Studies of Cyanamide (B42294) Isomerization and Hydration
Quantum chemical methods are pivotal in elucidating the intricate details of the isomerization of cyanamide to carbodiimide (B86325) and the subsequent hydration processes. These studies explore the reaction pathways in the gas phase and in solution, providing a fundamental understanding of the role of water in these transformations.
The isomerization of cyanamide (H₂NCN) to carbodiimide (HNCNH) and the subsequent hydration to form urea (B33335) have been investigated using sophisticated computational methods like Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2). acs.orgresearchgate.netunimib.it These calculations are crucial for determining the geometries of reactants, transition states, and products, as well as their relative energies.
Studies have shown that in the gas phase, the isomerization of cyanamide to carbodiimide has a very high activation barrier, making it an unlikely event under ordinary conditions. researchgate.net However, the presence of water molecules significantly lowers this barrier. DFT and MP2 calculations have been employed to model the reaction in the presence of a small number of water molecules, showing how they actively participate in the proton transfer events that facilitate the isomerization. acs.orgresearchgate.netunimib.it The reliability of these methods is often benchmarked against higher-level coupled-cluster calculations for isolated molecules to ensure accuracy. acs.orgresearchgate.netunimib.it
The presence of water molecules has been shown to drastically reduce the activation energy for the isomerization of cyanamide to carbodiimide. researchgate.net Theoretical studies have calculated the activation energies for these reactions both in the gas phase and in the presence of water clusters.
Table 1: Calculated Activation Energies for Cyanamide Isomerization and Hydration
| Reaction | Computational Method | Environment | Activation Energy (kJ/mol) |
|---|---|---|---|
| Cyanamide → Carbodiimide | DFT/MP2 | Gas Phase | > 330 researchgate.net |
| Cyanamide → Carbodiimide | DFT/MP2 | With Water Molecules | Significantly Reduced researchgate.net |
| Cyanamide Hydrolysis | DFT/MP2 | Aqueous | High acs.orgresearchgate.netunimib.it |
This table is generated based on data reported in the cited literature and is intended for illustrative purposes.
To accurately model chemical reactions in solution, it is essential to account for the effect of the solvent. Computational studies of cyanamide hydration have employed two main approaches to model the role of water. The first is the use of explicit water molecules, where a small number of water molecules are included directly in the quantum mechanical calculation. This approach is crucial for reactions where water molecules are directly involved in the reaction mechanism, such as acting as catalysts or proton shuttles. acs.orgresearchgate.netunimib.it
The second approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). wikipedia.org In this model, the bulk solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution. wikipedia.orgq-chem.com This method is effective for capturing the long-range electrostatic interactions between the solute and the solvent. wikipedia.org For the hydration of cyanamide, a combination of both explicit water molecules and the PCM has been used to provide a more complete picture of the solvent's role. acs.orgresearchgate.netunimib.it These hybrid models have shown that while a few explicit water molecules are necessary to describe the specific interactions in the first solvation shell, the bulk solvent also plays a significant role in stabilizing the transition states and products. acs.orgresearchgate.netunimib.it
Computational Modeling of Enzyme-Substrate and Catalyst-Substrate Interactions
While specific computational studies on the interaction of "cyanamide hydrate" as a distinct molecule with enzymes are not prevalent, the principles of computational modeling can be understood from studies on the enzymatic hydration of cyanamide and related nitriles. Enzymes like cyanide hydratase and carbonic anhydrase are known to catalyze such reactions.
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are used to investigate how the substrate, cyanamide, binds to the active site of an enzyme. nih.govresearchgate.netnih.gov These methods can predict the binding orientation of the substrate and identify the key amino acid residues involved in the interaction. For instance, in the case of human carbonic anhydrase II, cryocrystallography has revealed how cyanamide binds to the zinc ion in the active site, displacing a water molecule. nih.gov This structural information is invaluable for computational models that aim to elucidate the catalytic mechanism.
Furthermore, computational studies can be used to design mutant enzymes with improved activity or stability. nih.govresearchgate.netnih.gov By modeling the effects of specific amino acid substitutions, researchers can predict which changes are likely to enhance the enzyme's performance. For example, in a study on cyanide hydratase, computational design was used to construct a mutant with a better docking score for cyanide, suggesting an enhanced activity. nih.govresearchgate.netnih.gov These computational approaches provide a powerful complement to experimental studies in understanding and engineering enzyme catalysis for the hydration of cyanamide and other nitriles.
Derivatives and Functionalization of Cyanamide in Synthetic Chemistry
Synthesis of Substituted Cyanamides (Mono- and Disubstituted)
The preparation of mono- and disubstituted cyanamides is a cornerstone of cyanamide (B42294) chemistry, enabling the introduction of this functional group into more complex molecules. A variety of synthetic methods have been developed, broadly categorized into those using electrophilic cyanating agents and those employing metal catalysis. researchgate.net
The most common method for synthesizing disubstituted cyanamides is the electrophilic cyanation of secondary amines. nih.gov This approach involves the transfer of a "[CN]+” synthon to the amine nitrogen.
Cyanogen (B1215507) Halides: Cyanogen bromide (BrCN) is a frequently used reagent for this transformation due to its effectiveness and low cost. researchgate.netnih.gov However, its high toxicity and volatility have spurred the development of safer alternatives. nih.govnih.gov Cyanogen chloride (ClCN), another highly toxic gas, can be generated in situ from trimethylsilyl (B98337) cyanide (TMSCN) and sodium hypochlorite (NaClO) for the synthesis of a range of cyanamides from amines. nih.gov
Safer Cyanating Agents: To circumvent the hazards associated with cyanogen halides, a number of alternative electrophilic cyanating agents have been developed. These include 1-cyanoimidazole, 2-cyanopyridazin-3(2H)-one, and cyanobenzimidazole. nih.govresearchgate.net N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has emerged as a popular and versatile electrophilic cyanide source for both metal-catalyzed and metal-free cyanation reactions. nih.govrsc.org Another approach involves the use of trichloroacetonitrile (B146778), which reacts with secondary amines in a one-pot, two-step protocol to yield cyanamides. nih.gov
Tiemann Rearrangement: A facile and general synthesis of N-substituted cyanamides can be achieved through the Tiemann rearrangement of amidoximes using benzenesulfonyl chlorides (like TsCl or o-NsCl) and a base such as diisopropylethylamine (DIPEA). acs.org This method is particularly effective for π-electron-rich aryl amidoximes. acs.org
| Electrophilic Cyanating Agent | Description | Key Features |
| Cyanogen bromide (BrCN) | A common, effective, but highly toxic reagent for the cyanation of secondary amines. researchgate.netnih.gov | Low cost, high reactivity. nih.gov |
| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | A popular, safer alternative for electrophilic cyanation under various conditions. nih.govrsc.org | Versatile, used in both metal-catalyzed and metal-free reactions. nih.gov |
| 1-Cyanoimidazole | A milder and more efficient electrophilic cyanating agent developed as a safer alternative to BrCN. nih.govresearchgate.net | Operationally simple. researchgate.net |
| Trichloroacetonitrile | An effective reagent for the selective cyanation of secondary amines in a one-pot protocol. nih.gov | Offers selectivity in the presence of other nucleophilic centers. nih.gov |
Transition metal catalysis offers powerful and often milder alternatives for the formation of C-N and N-CN bonds, enabling the synthesis of a diverse range of substituted cyanamides.
Copper Catalysis: Copper catalysts have been effectively used for the N-cyanation of secondary amines. For instance, CuI in the presence of a radical initiator like azobisisobutyronitrile (AIBN), molecular oxygen, and a base can efficiently produce a variety of disubstituted cyanamides. nih.gov
Rhodium, Cobalt, and Ruthenium Catalysis: These metals have been developed as efficient catalysts for the electrophilic cyanation of C-H bonds using NCTS as the cyanating agent. nih.gov For example, rhodium catalysts can achieve intramolecular C-H cyanation. nih.gov
Palladium Catalysis: Palladium-catalyzed cyanation is a well-established method for synthesizing aryl nitriles from aryl halides. rsc.org This methodology has been extended to the formation of cyanamides. For instance, palladium nanoparticles supported on zinc oxide can catalyze the cyanation of aryl bromides and chlorides using K4[Fe(CN)6] as the cyanide source. rsc.org Dual photoredox-nickel catalysis has also been shown to enable the cyanation of aryl and alkenyl halides at room temperature. chinesechemsoc.org
| Metal Catalyst | Reaction Type | Cyanide Source Example | Substrate Example |
| Copper (Cu) | N-cyanation of secondary amines. nih.gov | Azobisisobutyronitrile (AIBN). nih.gov | Alkyl and aryl secondary amines. nih.gov |
| Rhodium (Rh) | C-H cyanation. nih.gov | NCTS. nih.gov | N-nitrosoarylamines. nih.gov |
| Palladium (Pd) | Cyanation of aryl halides. rsc.orgresearchgate.net | K4[Fe(CN)6]. rsc.org | Aryl bromides and chlorides. rsc.org |
Synthetic Pathways to Urea (B33335) Derivatives from Cyanamides
Cyanamides are valuable precursors for the synthesis of urea derivatives, a class of compounds with significant applications in medicinal chemistry and drug discovery. nih.govnih.govnih.gov The conversion typically involves the hydration of the cyanamide's nitrile group.
A two-step, environmentally friendly method for synthesizing N,N-disubstituted ureas has been developed. nih.gov In this process, cyanamide is first reacted with benzyl bromides to form N,N-disubstituted cyanamide intermediates. These intermediates are then oxidized with hydrogen peroxide under mild, metal-free conditions to yield the corresponding N,N-disubstituted ureas. nih.gov This method avoids the use of toxic reagents like phosgene or isocyanates, which are traditionally used for urea synthesis. nih.gov Another approach involves the Tiemann rearrangement of amidoximes, which can lead to the formation of N,N'-disubstituted ureas. acs.org The conversion of cyanamide material into urea can also be facilitated by heating it in the presence of water and a salt like calcium nitrate. google.com
Formation of Guanidines and Melamine (B1676169)
Cyanamide and its dimer, dicyandiamide (B1669379), are fundamental building blocks for the synthesis of guanidines and melamine. cardiff.ac.uk
Guanidines: Guanidine (B92328) and its derivatives can be formed from cyanamides through reaction with amines. For example, chiral cyanamides react with amines to produce a range of chiral guanidine compounds. cardiff.ac.uk The synthesis of guanidine nitrate can be achieved by reacting a cyanamide source, such as calcium cyanamide, with a fused mixture of an ammonium (B1175870) salt and urea. at.ua In the presence of liquid ammonia (B1221849) under pressure, dicyandiamide can dissociate into cyanamide, which is then trapped by ammonia to form guanidine as an intermediate. nii.ac.jp
Melamine: Melamine, a trimer of cyanamide, is produced industrially from dicyandiamide. The formation of melamine is believed to proceed through the dissociation of dicyandiamide into cyanamide, followed by the polymerization of three cyanamide molecules. nii.ac.jp This process can be facilitated by heat and the presence of catalysts. Melamine can also be synthesized directly by heating calcium cyanamide with ammonia and carbon dioxide under pressure. google.com
Cycloaddition Reactions and Heterocyclic Compound Synthesis
The carbon-nitrogen triple bond in cyanamides makes them excellent partners in cycloaddition reactions, providing access to a wide variety of heterocyclic compounds. nih.gov These reactions are powerful tools for constructing complex molecular architectures.
The [2+2+2] cycloaddition reaction of diynes with cyanamides is a highly efficient and atom-economical method for synthesizing substituted 2-aminopyridines. nih.govacs.orgnih.gov This transformation is typically catalyzed by transition metals.
Catalytic Systems: Various metal catalysts have been employed for this cycloaddition, with early reports often utilizing cobalt-based systems. nih.gov More recently, iron-catalyzed systems have been developed that allow the reaction to proceed at room temperature, offering good to excellent yields and high regioselectivity. acs.orgnih.gov Nickel catalysts have also been shown to be effective for the cycloaddition of diynes and cyanamides. wikipedia.org
Reaction Scope: The iron-catalyzed [2+2+2] cycloaddition is compatible with a broad range of substrates, including both internal and terminal alkynes. nih.gov This method provides a complementary approach to previously developed catalytic systems. acs.org The reaction can also be used to cyclize two terminal alkynes with a cyanamide to produce 2,4,6-trisubstituted pyridine products. nih.gov Even N-unsubstituted cyanamide (H2N-CN) can participate in cobalt-catalyzed cycloadditions with 1,6-diynes to yield N-unsubstituted 2-aminopyridines, which are versatile intermediates for further chemical transformations. researchgate.net
| Catalyst | Reaction Conditions | Product Type | Reference |
| Cobalt (Co) | CoCl2·6H2O/dppe/Zn, 50 °C | N-unsubstituted 2-aminopyridines | researchgate.net |
| Iron (Fe) | FeCl2/Zn/Ligand | Highly substituted 2-aminopyridines | nih.govnih.gov |
| Nickel (Ni) | Ni/NHC catalyst, room temperature | Highly substituted 2-aminopyridines | acs.org |
Synthesis of Thiohydantoin Derivatives
The synthesis of thiohydantoin derivatives, a class of compounds with significant biological activity, can be achieved using cyanamide-related precursors. nih.gov One notable method involves the reaction of a cyanoamine with an isothiocyanate. This reaction proceeds to form a thiohydantoin-4-imine intermediate, which is subsequently hydrolyzed under mild acidic conditions to yield the final 2-thiohydantoin derivative. jchemrev.comjchemrev.com The requisite cyanoamine can be prepared from a ketone, which reacts with an amine in the presence of trimethylsilyl cyanide. jchemrev.comjchemrev.com
Another approach to thiohydantoin synthesis involves the reaction of compounds containing a cyanamide group with diethyl thiophosphate. researchgate.net For instance, methyl N-cyano-N-alkyl/arylaminoacetates react with diethyl thiophosphate to form an unstable intermediate that subsequently cyclizes to the thiohydantoin product with the elimination of methanol. researchgate.net This method has been successfully applied to the synthesis of various thiohydantoin derivatives, including bicyclothiohydantoins derived from N-cyano proline. researchgate.net
Formation of Oxadiazoles
Cyanamides are versatile building blocks in the synthesis of various heterocyclic compounds, including oxadiazoles. The formation of 1,2,4-oxadiazoles from cyanamides has been demonstrated through several synthetic strategies.
One common pathway is a multi-step process that begins with the conversion of a nitrile to an amidoxime using hydroxylamine. nih.gov The amidoxime is then coupled with a carboxylic acid to form an O-acylamidoxime intermediate. nih.gov The final step involves a cyclodehydration of this intermediate, typically by heating in a basic buffer, to yield the 3,5-disubstituted 1,2,4-oxadiazole. nih.gov
A more direct approach involves the cycloaddition of alkynes with substituted cyanamides in the presence of an oxygen donor, a reaction that can be catalyzed by gold. nih.gov Another method utilizes a zinc-chloride catalyzed reverse nucleophilic addition of N-Boc-hydroxylamine to the cyanamide nitrile, followed by acylation, deprotection, and ring-closure mediated by trifluoroacetic anhydride (TFAA) and trifluoroacetic acid (TFA). nih.govchemicalbook.com
Furthermore, an intermolecular cyclizative capture of in situ generated cyanamide anions and nitrile oxides provides an efficient route to oxadiazol-5-imines. researchgate.net In this process, a reagent like tetrabutylammonium fluoride (TBAF) can be used to generate both the cyanamide anion from an N-tosyl-cyanamide and the nitrile oxide from a chlorooxime in the same reaction vessel. nih.govresearchgate.net The subsequent nucleophilic addition of the cyanamide anion to the nitrile oxide followed by cyclization yields the oxadiazole product. nih.gov These oxadiazol-5-imines can be further hydrolyzed to the biologically relevant oxadiazol-5-ones. nih.gov
Aminocyanation and Electrophilic Cyanide-Transfer Reactions
The unique chemical nature of the cyanamide moiety, possessing both a nucleophilic amino group and an electrophilic nitrile unit, allows for its participation in aminocyanation and electrophilic cyanide-transfer reactions. nih.govchemicalbook.com These reactions are valuable for the difunctionalization of carbon-carbon multiple bonds and the introduction of a cyano group. nih.gov
Intramolecular aminocyanation of alkenes can be achieved through cooperative palladium and boron catalysis. cardiff.ac.uk In this process, the N-CN bond of the cyanamide is activated by coordination to a Lewis acidic boron species, facilitating oxidative addition to a palladium(0) catalyst. cardiff.ac.uk This is followed by a 5-exo-trig cyclization onto the alkene and reductive elimination to form a new five-membered ring containing both the amino and cyano groups. cardiff.ac.uk
Cyanamides, particularly N-sulfonyl cyanamides like N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), are effective electrophilic cyanating agents. cardiff.ac.ukrsc.org These reagents can transfer an electrophilic cyanide ([CN]⁺) to various nucleophiles. nih.gov For instance, rhodium-catalyzed intramolecular C-H cyanation has been achieved using NCTS as the cyanating agent to synthesize aromatic nitriles. nih.gov The electrophilic cyanation of secondary amines to produce disubstituted cyanamides is a common application, and alternatives to the highly toxic cyanogen bromide have been developed, including reagents like 1-cyanoimidazole and thiocyanoimidazolium salts. nih.govthieme-connect.com An operationally simple method for this transformation involves the oxidation of trimethylsilyl cyanide with bleach to generate an in situ electrophilic cyanating reagent that readily reacts with secondary amines. organic-chemistry.org
Radical and Coordination Chemistry of Cyanamide
The cyanamide functional group is also reactive in radical chemistry and serves as a ligand in coordination chemistry.
Cyanamide-based radical cascade reactions have become a significant tool for constructing nitrogen-containing polycyclic frameworks, which are core structures in many natural products. nih.gov For example, N-acyl cyanamides can undergo radical cascade reactions to generate guanidine derivatives. nih.govcardiff.ac.uk These complex reactions can be initiated with simple starting materials and proceed with high stereoselectivity. nih.gov In another application, cyanamide-radicals can react with boronic acid derivatives to synthesize primary amines. nih.gov
In the realm of coordination chemistry, the cyanamide moiety can act as a ligand, binding to metal centers. The nitrogen atoms of the cyanamide can coordinate with various metals. For example, cobalt(II) complexes with dimethylcyanamide, specifically trans-[Co(H₂O)₄(NCNMe₂)₂]X₂·2H₂O, have been synthesized and structurally characterized. nih.gov The reaction of metal complexes with cyanamide can also lead to further reactivity; for instance, nucleophilic attack on the cyanamide nitrile has been observed in certain metal complexes upon reaction with amines. nih.gov
Analytical Methodologies for Cyanamide Detection and Quantification in Research
Chromatographic Techniques
Chromatography provides the powerful separation capabilities required to isolate cyanamide (B42294) from complex matrices. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-pressure liquid chromatography (UHPLC), are the cornerstones of cyanamide analysis.
HPLC coupled with a fluorescence detector is a highly sensitive method for quantifying cyanamide, particularly at trace levels. Since cyanamide itself is not fluorescent, this approach requires a pre-column derivatization step to convert the analyte into a fluorescent product. nih.govepa.gov A common procedure involves the extraction of cyanamide from a sample, followed by derivatization, separation from interfering substances via HPLC, and quantification using the fluorescence detector. epa.gov
The performance of these methods is rigorously validated to ensure accuracy and reliability. Key validation parameters from various studies are summarized below.
| Derivatizing Agent | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery Rate (%) |
|---|---|---|---|---|
| NBD-Cl | Saltwater | 11.2 µg a.i./L | 0.100 mg a.i./L | 103 - 104% |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | Fruit (Grapes, Kiwi, Peach) | 2.4 µg/kg | 8 µg/kg | 87.1 - 96.6% |
| Dansyl Chloride | Soil | 0.00500 mg/kg | 0.010 mg/kg | 65.7 - 118% |
For more rapid analysis, ultra-high-pressure liquid chromatography (UHPLC) offers a significant advantage in speed and resolution. A method has been developed for the fast quantification of cyanamide in diverse materials such as fertilizer, soil, and plants. nih.govresearchgate.net This technique also relies on a derivatization step, using 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate to make the compound detectable by a UV detector. nih.govresearchgate.net
In this method, cyanamide is first extracted using 2% acetic acid. researchgate.net After purification, the extract is derivatized and then separated using UHPLC. nih.govresearchgate.net The derivatized compound is subsequently detected with a UV detector at a wavelength of 260 nm. nih.govresearchgate.net This UHPLC-based approach is noted for being fast, simple, and cost-effective while providing good selectivity and sensitivity for cyanamide determination in both biological and environmental samples. nih.govresearchgate.net
Derivatization is a critical component of most chromatographic methods for cyanamide analysis, as it imparts desirable properties to the analyte that it naturally lacks. The primary goals of derivatization are to increase detection sensitivity and selectivity by attaching a chromophoric (UV-absorbing) or fluorophoric (fluorescent) tag to the cyanamide molecule.
Several reagents have been successfully employed for this purpose:
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): This reagent is versatile, enabling the analysis of the resulting derivative by both UHPLC-UV and HPLC-Fluorescence methods. semanticscholar.orgnih.govresearchgate.net It is frequently used in amino acid analysis and has been adapted for cyanamide. nih.govresearchgate.net
Dansyl Chloride: This reagent converts cyanamide into a stable, highly fluorescent dansyl cyanamide derivative. nih.gov The derivatized samples are then analyzed by HPLC with fluorescence detection. epa.gov The reaction is typically performed under controlled temperature and pH conditions to ensure complete derivatization. epa.gov
4-chloro-7-nitrobenzofurazan (NBD-Cl): This reagent reacts with cyanamide to form a fluorescent product. The analytical method involves heating the sample with a methanolic solution of NBD-Cl, followed by HPLC analysis with fluorescence detection. epa.govepa.gov
These strategies effectively overcome the challenges associated with the direct detection of the small and relatively non-responsive cyanamide molecule, allowing for its accurate measurement in a wide variety of sample types.
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the fundamental study of cyanamide, providing detailed information about its molecular structure, bonding, and electronic properties.
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a crystal structure of pure cyanamide is challenging due to its properties, the structures of several more complex cyanamide derivatives and coordination compounds have been successfully elucidated. This analysis provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's reactivity and physical properties.
For instance, the crystal structures of 2-cyanoguanidinophenytoin, a cyanamide derivative, and its Mannich bases have been determined. nih.gov Similarly, the crystal structure of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide has been reported, offering insights into the geometry of the cyanohydrazide moiety. mdpi.com
| Compound | Crystal System | Space Group | Unit Cell Molecules (Z) |
|---|---|---|---|
| 2-cyanoguanidinophenytoin | Monoclinic | P21/c | 4 |
| Mannich base of 2-cyanoguanidinophenytoin (with morpholine) | Monoclinic | C2/c | 8 |
| N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide | Orthorhombic | P212121 | Not specified |
These crystallographic studies confirm the connectivity of atoms and reveal details about the molecular conformation and packing in the solid state, stabilized by hydrogen bonding and other interactions. nih.gov
UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to characterize cyanamide and its derivatives.
UV-Vis Spectroscopy: The UV spectrum of pure cyanamide is relatively simple, showing only weak absorption at wavelengths below 230 nm, with no distinct maximum observable above 208 nm. nih.gov This lack of strong absorption in the conventional UV-Vis range is a primary reason why derivatization is necessary for its detection in chromatographic methods.
FT-IR Spectroscopy: FT-IR spectroscopy is highly effective for identifying the key functional groups within the cyanamide molecule. The cyanamide transition appears in a relatively clear region of the infrared spectrum, typically between 2220 and 2243 cm⁻¹. nih.gov Studies have identified characteristic absorption bands corresponding to the N-H groups (around 3384 and 1630 cm⁻¹) and the distinctive nitrile (C≡N) stretching vibration at approximately 2260 cm⁻¹. acs.orgaffrc.go.jp The transition dipole strength of the cyanamide group is significantly larger than that of a typical nitrile group, making it a potentially strong IR reporter for studying molecular environments. acs.org
NMR Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of the carbon and hydrogen atoms in the molecule. In the ¹H NMR spectrum, the protons of the amino group (NH₂) typically appear as a single broad signal. affrc.go.jp The ¹³C NMR spectrum is characterized by a distinct signal for the nitrile carbon. affrc.go.jp The chemical shift for this carbon has been reported at δ 117.7 ppm and δ 120.733 ppm in different studies and solvents. affrc.go.jpbmrb.io
| Technique | Feature | Observed Value / Region |
|---|---|---|
| UV-Vis | Absorption Maximum | None observed >208 nm |
| FT-IR | Nitrile (C≡N) Stretch | ~2220 - 2260 cm⁻¹ |
| FT-IR | N-H Group Vibrations | ~3384 cm⁻¹ and ~1630 cm⁻¹ |
| ¹H NMR | NH₂ Chemical Shift | δ ~5.39 ppm (broad signal) |
| ¹³C NMR | Nitrile Carbon Chemical Shift | δ ~117.7 - 120.7 ppm |
Environmental Dynamics and Biotransformation of Cyanamide
Decomposition Pathways of Cyanamide (B42294) in Soil and Aqueous Environments
The decomposition of cyanamide follows distinct pathways depending on the environmental matrix, whether it be soil or water. These transformations involve both biological and abiotic processes, leading to the formation of several intermediate and final products.
In terrestrial environments, when applied in the form of calcium cyanamide, it is first broken down by soil moisture into free cyanamide. europa.eu From there, the primary decomposition route is biological. Soil microorganisms, such as the fungus Myrothecium verrucaria, possess the enzyme cyanamide hydratase, which efficiently converts cyanamide to urea (B33335). europa.euacademicjournals.org This enzymatic conversion is rapid and can be induced by the presence of cyanamide itself. academicjournals.org The resulting urea is then further hydrolyzed by the ubiquitous enzyme urease into ammonia (B1221849). academicjournals.org This pathway represents the main aerobic metabolism route for cyanamide in soil. europa.eu A significant portion of the carbon from cyanamide can be fully mineralized to carbon dioxide, with one study showing 94.6% mineralization after 14 days. nzkgi.org.nz
A secondary, abiotic pathway also occurs in soil, which involves the dimerization of cyanamide to form dicyandiamide (B1669379) (DCD). europa.eu While generally a minor degradation product, dicyandiamide plays a significant role as a nitrification inhibitor, slowing the microbial conversion of ammonia to nitrate. europa.eu Additionally, the conversion of cyanamide to urea can be abiotically catalyzed by surface reactions on heavy metal oxides present in the soil. academicjournals.org
In aqueous environments, the decomposition of cyanamide is heavily influenced by the water's pH. europa.eu The molecule can undergo hydrolysis to form urea, a reaction that is particularly favored in acidic conditions. nih.gov Conversely, in alkaline conditions, specifically between pH 8 and 10, the dimerization of cyanamide to dicyandiamide becomes the more prominent transformation pathway. nih.gov Direct degradation by sunlight (photolysis) is not considered a significant pathway, as cyanamide does not absorb light in the relevant wavelength range (>290 nm). nih.govepa.gov
Table 1: Summary of Cyanamide Decomposition Pathways
| Environment | Pathway | Process | Key Reactants/Catalysts | Primary Products |
|---|---|---|---|---|
| Soil | Biological | Enzymatic Conversion | Soil microbes (Myrothecium verrucaria), Cyanamide hydratase, Urease | Urea, Ammonia, Carbon Dioxide |
| Chemical | Dimerization | Cyanamide | Dicyandiamide (DCD) | |
| Abiotic | Catalysis | Heavy metal oxides | Urea | |
| Aqueous | Chemical | Hydrolysis | Water, Acidic pH | Urea |
| Chemical | Dimerization | Alkaline pH (8-10) | Dicyandiamide (DCD) |
Factors Influencing Environmental Fate and Transformation Kinetics
pH: The pH of the soil or water is one of the most critical factors. europa.eu It directly dictates the dominant chemical transformation pathway in aqueous systems. Acidic environments promote hydrolysis to urea, while alkaline environments (pH 8-10) favor the dimerization reaction that produces dicyandiamide. nih.gov The pH also determines the form of cyanamide in solution (molecular cyanamide vs. the acid cyanamide ion), which affects its availability to organisms and for reaction. europa.eu
Soil Properties: The physical and biological characteristics of the soil significantly impact cyanamide's fate.
Microbial Activity: Aerobic soil metabolism is the principal means of degradation. epa.gov The presence of a healthy population of specific soil microorganisms, which produce the enzyme cyanamide hydratase, is essential for the rapid conversion of cyanamide to urea. europa.euacademicjournals.org
Mobility and Adsorption: Cyanamide is highly soluble in water and exhibits very high mobility in soil, as indicated by low soil organic carbon-water (B12546825) partitioning coefficient (Koc) values. nih.govepa.govherts.ac.uk This means it does not bind strongly to soil particles and has the potential to leach into lower soil layers. epa.gov
Texture and Composition: Soil texture influences water movement and, consequently, the transport of cyanamide. The presence of heavy metal oxides can also contribute to its abiotic degradation to urea. academicjournals.org
Degradation Kinetics: Laboratory studies demonstrate that cyanamide has low persistence in soil under aerobic conditions. The dissipation half-life (DT50) is generally short, though it varies with soil type.
Table 2: Aerobic Soil Degradation Kinetics of Cyanamide
| Soil Type | Organic Carbon (%) | pH | DT50 (days) | DT90 (days) | Kinetic Model | Reference |
|---|---|---|---|---|---|---|
| Sandy Loam | 0.93 | 6.8 | 0.58 | 1.94 | SFO* | nzkgi.org.nz |
| Loamy Sand | 2.19 | 5.6 | 0.90 | 2.99 | SFO* | nzkgi.org.nz |
*SFO: Single First-Order
Aqueous Stability (Hydrolysis): In water, the stability of cyanamide is highly dependent on pH, with degradation being very slow under neutral conditions at normal environmental temperatures.
Table 3: Hydrolysis of Cyanamide in Aqueous Environments at 22°C
| pH | Half-life (DT50) in days | Reference |
|---|---|---|
| 5 | 1200 | nzkgi.org.nz |
| 7 | 2300 | nzkgi.org.nz |
| 9 | 810 | nzkgi.org.nz |
Other Factors:
Temperature: As with most chemical and biological processes, temperature affects the rate of cyanamide degradation. researchgate.net
Moisture: Water is essential for the initial hydrolysis of calcium cyanamide to free cyanamide in soil, initiating the degradation cascade. europa.eu
Oxygen: Aerobic conditions are necessary for the rapid microbial metabolism of cyanamide. epa.gov While anaerobic degradation pathways exist, they are generally much slower. mdpi.com
Advanced Research Applications of Cyanamide
Role in Prebiotic Chemistry and Astrobiological Contexts
Cyanamide (B42294) is considered a key molecule in the study of prebiotic chemistry and the origin of life. arxiv.org Its presence in interstellar environments and its reactivity under plausible early Earth conditions make it a central figure in theories concerning the abiogenesis of essential biomolecules. aanda.orgaanda.org
Cyanamide has been detected in various interstellar environments, including molecular clouds and the warm gas surrounding solar-type protostars. aanda.orgaanda.org Its formation in the interstellar medium (ISM) is a subject of active research, with models suggesting it can be produced through both gas-phase and grain-surface chemistry. arxiv.org
One of the primary proposed formation routes is the neutral-neutral reaction between the amidogen (B1220875) radical (NH₂) and the cyanide radical (CN) on the surfaces of interstellar dust grains. aanda.orgastrobiology.comacs.orgarxiv.org Chemical models, such as the three-phase NAUTILUS code, indicate that cyanamide and its isomer carbodiimide (B86325) are predominantly produced by free radical reactions on these grain surfaces during the early stages of stellar evolution. arxiv.org These molecules can then be released into the gas phase through thermal processes in hot cores or via shock-induced desorption in other regions. arxiv.org
Synergistic experimental and theoretical studies have investigated the reaction between cyano radicals and methylamine (B109427) (CH₃NH₂), a molecule also found in interstellar sources. researchgate.netrsc.org This reaction has been found to be a rapid and efficient pathway for forming cyanamide at the low temperatures characteristic of interstellar clouds (23–297 K). researchgate.netrsc.org
Table 1: Proposed Interstellar Formation Reactions for Cyanamide
| Reactants | Product | Environment | Supporting Evidence |
|---|---|---|---|
| NH₂ + CN | NH₂CN (Cyanamide) | Grain Surfaces | Chemical Models (UCLCHEM, MAGICKAL), Observational Data aanda.orgastrobiology.comacs.orgarxiv.org |
The detection of cyanamide in hot molecular cores like G31.41+0.31 and G358.93-0.03 MM1, with estimated column densities on the order of 10¹⁴ to 10¹⁵ cm⁻², further supports its formation and prevalence in star-forming regions. astrobiology.comacs.orgarxiv.org
Cyanamide is widely accepted as a crucial precursor for a variety of prebiotic molecules essential for life, including the building blocks of RNA. aanda.orgastrobiology.comacs.org Its ability to participate in condensation reactions makes it a versatile reagent in plausible prebiotic synthetic pathways. aanda.org
Research has demonstrated that cyanamide can serve as a precursor for:
Nitrogenous Bases: It is implicated in the formation of purines (like adenine) and pyrimidines (like cytosine and uracil). aanda.orgaanda.orgastrobiology.comacs.org For example, adenine (B156593) can be formed through the polymerization of cyanide, a process in which cyanamide can be an intermediate. oup.com Pyrimidines can be synthesized from the reaction of cyanoacetylene (B89716) with cyanamide or its derivatives. aanda.org
Nucleosides: Cyanamide is a key reactant in the synthesis of pyrimidine (B1678525) ribonucleotides. researchgate.net A significant pathway involves the reaction of cyanamide with glycolaldehyde (B1209225) to produce 2-aminooxazole. aanda.orgaanda.orgacs.org This intermediate can then react further to form nucleosides, bypassing the difficult step of joining a pre-formed sugar to a nucleobase. aanda.orgaanda.org In the presence of phosphate, the synthesis of 2-aminooxazole from glycolaldehyde and cyanamide proceeds in high yield. nih.gov Orgel and colleagues reported the synthesis of α-cytidine from ribose, cyanamide, and cyanoacetylene. nih.gov
Other Prebiotic Molecules: Cyanamide facilitates the formation of various other significant prebiotic compounds. Its reaction with glycolaldehyde is a key step, and it can also be converted to other important reagents like urea (B33335) in aqueous environments. aanda.orgresearchgate.netresearchgate.net
Table 2: Prebiotic Molecules Synthesized from Cyanamide
| Precursor(s) | Product(s) | Significance |
|---|---|---|
| Cyanamide, Glycolaldehyde | 2-Aminooxazole | Intermediate for pyrimidine ribonucleotide synthesis aanda.orgaanda.orgacs.orgnih.gov |
| Ribose, Cyanamide, Cyanoacetylene | α-Cytidine | Pyrimidine nucleoside nih.gov |
| Cyanamide, Cyanoacetylene | Cytosine, Uracil | Pyrimidine nucleobases aanda.org |
The hydration of cyanamide is a straightforward and prebiotically plausible reaction that yields urea (CH₄N₂O). aanda.orgresearchgate.netmdpi.com This process is significant because urea itself is a key reagent in prebiotic synthesis, particularly in the formation of pyrimidines. nih.govresearchgate.net For instance, concentrated urea solutions could have existed in evaporating lagoons on the early Earth, reacting with cyanoacetaldehyde to form cytosine. nih.gov
Similarly, cyanamide can react to form guanidine (B92328) (CH₅N₃), another important prebiotic molecule. aanda.orgaanda.org Both urea and guanidine can be formed by the irradiation of ammonium (B1175870) cyanide, a potential early Earth feedstock. acs.org The condensation of urea or guanidine with other simple molecules like malonic acid under wet-dry cycles, simulating an early Earth environment, can lead to functionalized pyrimidines. researchgate.net Cyanamide and its derivatives like dicyandiamide (B1669379) also act as condensing agents, promoting phosphorylation reactions and the formation of small peptides under prebiotic conditions. mdpi.com
Table 3: Abiotic Synthesis of Urea and Guanidine
| Precursor | Product | Conditions | Significance |
|---|---|---|---|
| Cyanamide (NH₂CN) | Urea (CH₄N₂O) | Hydration in water aanda.orgresearchgate.netmdpi.com | Precursor for pyrimidines nih.govresearchgate.net |
| Cyanamide (NH₂CN) | Guanidine (CH₅N₃) | Dimerization/Reaction aanda.orgaanda.org | Precursor for pyrimidines researchgate.net |
Utilization in Materials Science and Nanotechnology
The chemical reactivity of cyanamide makes it a valuable precursor in the synthesis of advanced materials, particularly nitrogen-containing compounds like metal nitrides and carbon nitrides.
Cyanamide is effectively used as a solid-state nitrogen source for the thermal transformation of metal oxides into nanocrystalline metal nitrides. rsc.orgacs.org This method provides a route to synthesize a variety of metal nitride nanoparticles with controlled sizes and shapes. acs.org
In a typical synthesis, preformed metal oxide nanoparticles are heated with cyanamide (or urea) at high temperatures (e.g., 800 °C) under a nitrogen atmosphere. rsc.orgacs.org The cyanamide decomposes, providing the reactive nitrogen species necessary to convert the oxide to a nitride. This approach has been successfully applied to produce a range of metal nitrides, including:
Titanium Nitride (TiN) rsc.orgacs.org
Vanadium Nitride (VN) acs.org
Aluminum Nitride (AlN) acs.org
Gallium Nitride (GaN) acs.org
Niobium Nitride (Nb₄N₃.₉₂) acs.org
Iron Nitride (FeN) frontiersin.org
Research has shown that the efficiency of the transformation can depend on the size of the initial oxide nanoparticles. For example, 5 nm anatase TiO₂ nanoparticles were completely converted to TiN, while larger 10 and 20 nm particles showed incomplete transformation. rsc.org The resulting TiN nanocrystals can have sizes as small as 3 nm. rsc.org This method represents a versatile approach for creating nanomaterials that are attractive for applications in catalysis and optics. rsc.org
Table 4: Synthesis of Metal Nitrides Using Cyanamide
| Metal Oxide Precursor | Nitrogen Source | Product | Synthesis Conditions |
|---|---|---|---|
| TiO₂ (anatase, 5 nm) | Cyanamide | TiN | 800 °C, N₂ atmosphere rsc.org |
| V₂O₃ | Cyanamide | VN | 800 °C, N₂ atmosphere acs.org |
| γ-Al₂O₃ | Cyanamide | AlN | - acs.org |
| γ-Ga₂O₃ | Cyanamide | GaN | - acs.org |
| Nb₂O₅ | Cyanamide | Nb₄N₃.₉₂ | - acs.org |
Graphitic carbon nitride (g-C₃N₄), a metal-free polymer semiconductor, has attracted considerable attention for its applications in photocatalysis and electronics. rsc.orgrsc.orgmdpi.com Cyanamide is one of the primary and most common nitrogen-rich precursors used for the synthesis of g-C₃N₄. rsc.orgrsc.orgmdpi.comscispace.commdpi.com
The synthesis is typically achieved through the thermal polymerization (polycondensation) of cyanamide at temperatures between 500 and 600 °C. mdpi.comscispace.com During this process, cyanamide undergoes a series of condensation reactions, releasing ammonia (B1221849) and forming the extended, layered structure of g-C₃N₄. mdpi.comscispace.com The initial product is often a highly ordered polymer called melon, which upon further heating condenses into more defect-free g-C₃N₄ species based on tri-s-triazine units. rsc.orgscispace.com
The use of cyanamide as a precursor allows for the creation of various g-C₃N₄ nanostructures, including nanoparticles and mesoporous powders, which can be used to fine-tune the material's properties for specific applications. rsc.orgscispace.com Other precursors like melamine (B1676169) and dicyandiamide are also widely used, but cyanamide represents a fundamental starting material in the synthesis of these novel carbon-based materials. rsc.orgscispace.com
Q & A
Basic Research Questions
Q. What laboratory protocols are recommended for synthesizing and purifying cyanamide hydrate?
- Methodological Answer : this compound synthesis typically involves controlled hydration of cyanamide under inert atmospheres. Use stoichiometric water addition with continuous pH monitoring to avoid overhydration. Purification can be achieved via recrystallization in polar solvents (e.g., ethanol-water mixtures) followed by vacuum drying. Ensure characterization via FTIR (to confirm -OH and -NH₂ groups) and elemental analysis. Document stepwise procedures and safety measures, as outlined in lab reporting standards .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and thermal properties?
- Methodological Answer : Combine XRD for crystallinity assessment, DSC/TGA for thermal stability analysis (dehydration thresholds), and NMR (¹H/¹³C) for molecular structure validation. For hydrate phase identification, employ Raman spectroscopy to distinguish between bound and free water molecules. Cross-reference data with computational models (e.g., DFT) to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in experimental setups?
- Methodological Answer : this compound reacts exothermically with acids, releasing toxic HCN gas. Always use fume hoods, acid-resistant gloves, and gas detectors. Store separately from carboxylic acids, halogens, and oxidizing agents. Include emergency neutralization protocols (e.g., sodium hypochlorite solution) in lab SOPs, as per incompatibility guidelines .
Advanced Research Questions
Q. How can optical microscopy and spectroscopy elucidate crystallization dynamics in this compound systems?
- Methodological Answer : Use polarized light microscopy to track nucleation kinetics and hydrate morphology. For real-time phase transitions, integrate high-speed cameras with temperature-controlled stages. Pair with in situ Raman spectroscopy to monitor molecular rearrangements during crystallization. This approach, adapted from gas hydrate studies, resolves heterogeneous nucleation sites and growth rates .
Q. What strategies address contradictions in reported thermodynamic data (e.g., ΔfH°, hydration entropy) for this compound?
- Methodological Answer : Conduct meta-analyses of published datasets, noting experimental conditions (e.g., solvent, pressure). Replicate key studies using calibrated equipment (e.g., isothermal titration calorimetry) to isolate measurement artifacts. Apply the "patchy hydrate" model (used in gas hydrates) to account for heterogeneous hydration states, which may explain discrepancies .
Q. How does computational modeling improve predictions of this compound stability under varying humidity?
- Methodological Answer : Use molecular dynamics (MD) simulations with force fields parameterized for hydrogen bonding (e.g., OPLS-AA). Model water adsorption isotherms to predict deliquescence thresholds. Validate with experimental moisture sorption assays. Compare results against DFT calculations of hydrate lattice energies to refine predictive accuracy .
Q. What experimental designs optimize kinetic studies of this compound decomposition?
- Methodological Answer : Employ non-isothermal TGA coupled with mass spectrometry (TGA-MS) to track decomposition products (e.g., NH₃, CO₂). Vary heating rates (5–20°C/min) and apply the Flynn-Wall-Ozawa method to calculate activation energies. For mechanistic insights, use in situ FTIR to identify intermediate species during thermal breakdown .
Data Analysis & Reporting
Q. How should researchers structure reports on this compound to ensure reproducibility?
- Methodological Answer : Follow standards for qualitative and quantitative reporting:
- Introduction : Contextualize within hydrate chemistry, noting unresolved questions (e.g., polymorphism).
- Methods : Detail synthesis parameters (solvent ratios, drying times), instrument calibration, and statistical tests (e.g., error margins in DSC).
- Results : Use tables to compare thermodynamic properties with literature values; highlight anomalies.
- Discussion : Link findings to broader hydrate behavior (e.g., parallels with gas hydrate morphology ). Adhere to journal-specific abstract guidelines, emphasizing implications for materials science .
Q. What statistical approaches resolve batch-to-batch variability in this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
